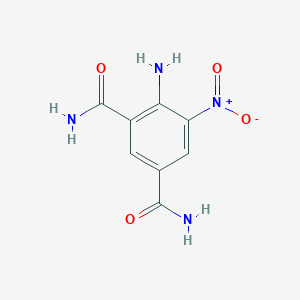![molecular formula C17H13ClIN3O2S B12472320 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B12472320.png)
2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(2-クロロフェニル)-1,3,4-オキサジアゾール-2-イル]スルファニル}-N-(4-ヨード-2-メチルフェニル)アセトアミドは、オキサジアゾール誘導体クラスに属する複雑な有機化合物です。
製法
合成経路と反応条件
2-{[5-(2-クロロフェニル)-1,3,4-オキサジアゾール-2-イル]スルファニル}-N-(4-ヨード-2-メチルフェニル)アセトアミドの合成は、通常、複数のステップを伴います。
1,3,4-オキサジアゾール環の形成: これは、ヒドラジドとカルボン酸誘導体を酸性または塩基性条件下で環化させることで達成できます。
2-クロロフェニル基の導入: このステップは、適切な塩素化芳香族化合物が導入される置換反応を伴います。
チオエーテル形成: 次に、オキサジアゾール誘導体はチオール化合物と反応してスルファニル結合を形成します。
アセトアミド形成: 最後のステップは、中間体を適切なアシル化剤と反応させてアセトアミド基を導入することを含みます。
工業生産方法
この化合物の工業生産は、収率と純度を高めるために、上記の合成経路の最適化を伴う可能性があります。これには、触媒の使用、反応条件の制御、再結晶化やクロマトグラフィーなどの精製技術が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide typically involves multiple steps:
Formation of 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the 2-chlorophenyl group: This step involves the substitution reaction where a suitable chlorinated aromatic compound is introduced.
Thioether formation: The oxadiazole derivative is then reacted with a thiol compound to form the sulfanyl linkage.
Acetamide formation: The final step involves the reaction of the intermediate with an appropriate acylating agent to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
酸化: この化合物は、特にスルファニル基で酸化反応を起こし、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、オキサジアゾール環または芳香族環で起こり、アミンや他の還元された誘導体の生成につながる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸、過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、または触媒的 hydrogenation などの還元剤を使用できます。
置換: ハロゲン、ニトロ化剤、スルホン化剤などの試薬を適切な条件下で使用できます。
主要な生成物
酸化: スルホキシド、スルホン
還元: アミン、還元された芳香族化合物
置換: ハロゲン化、ニトロ化、またはスルホン化誘導体
科学研究への応用
2-{[5-(2-クロロフェニル)-1,3,4-オキサジアゾール-2-イル]スルファニル}-N-(4-ヨード-2-メチルフェニル)アセトアミドは、科学研究においていくつかの応用があります。
医薬品化学: 抗菌剤、抗がん剤、抗炎症剤としての可能性が研究されています。
生物学的研究: この化合物は、酵素阻害や受容体結合研究など、生物系への影響を研究するさまざまなアッセイに使用されます。
材料科学: 特定の電子または光学特性を持つ新しい材料の開発における可能性を探ることができます。
ケミカルバイオロジー: この化合物は、生物学的経路や分子間相互作用を研究するためのプローブとして使用できます。
科学的研究の応用
2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in various assays to study its effects on biological systems, including enzyme inhibition and receptor binding studies.
Material Science: It can be explored for its potential use in the development of new materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
作用機序
2-{[5-(2-クロロフェニル)-1,3,4-オキサジアゾール-2-イル]スルファニル}-N-(4-ヨード-2-メチルフェニル)アセトアミドの作用機序は、特定の分子標的との相互作用を伴います。これらには、酵素、受容体、または他のタンパク質が含まれます。この化合物は、酵素活性を阻害し、受容体機能を調節し、細胞シグナル伝達経路を妨害し、観察された生物学的効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
- 2-{[5-(2-クロロフェニル)-1,3,4-オキサジアゾール-2-イル]スルファニル}-N-(4-ブロモ-2-メチルフェニル)アセトアミド
- 2-{[5-(2-クロロフェニル)-1,3,4-オキサジアゾール-2-イル]スルファニル}-N-(4-フルオロ-2-メチルフェニル)アセトアミド
- 2-{[5-(2-クロロフェニル)-1,3,4-オキサジアゾール-2-イル]スルファニル}-N-(4-クロロ-2-メチルフェニル)アセトアミド
独自性
2-{[5-(2-クロロフェニル)-1,3,4-オキサジアゾール-2-イル]スルファニル}-N-(4-ヨード-2-メチルフェニル)アセトアミドの独自性は、その特定の置換パターンにあります。これは、その生物学的活性と化学反応性に影響を与える可能性があります。特にヨウ素原子の存在は、生物学的標的との相互作用を強化し、アナログと比較して独自の特性を付与する可能性があります。
類似化合物との比較
Similar Compounds
- 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide
- 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide
- 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the iodine atom, in particular, can enhance its interactions with biological targets and may confer unique properties compared to its analogs.
特性
分子式 |
C17H13ClIN3O2S |
|---|---|
分子量 |
485.7 g/mol |
IUPAC名 |
2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-iodo-2-methylphenyl)acetamide |
InChI |
InChI=1S/C17H13ClIN3O2S/c1-10-8-11(19)6-7-14(10)20-15(23)9-25-17-22-21-16(24-17)12-4-2-3-5-13(12)18/h2-8H,9H2,1H3,(H,20,23) |
InChIキー |
UQQOMBFRVCLICV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-butyl-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12472238.png)
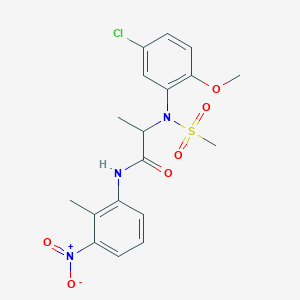
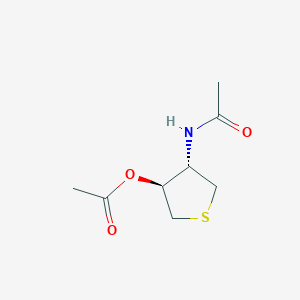
![13,14-Dimethyl-2,6,8,20,22-pentaoxahexacyclo[10.10.1.01,19.03,11.05,9.016,23]tricosa-3,5(9),10,18-tetraen-17-one](/img/structure/B12472254.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl diphenylacetate](/img/structure/B12472272.png)
![N-(diphenylmethyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12472277.png)
![N-(1-methoxypropan-2-yl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide](/img/structure/B12472284.png)
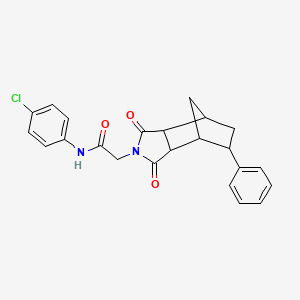
![ethyl 1-{N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxylate](/img/structure/B12472297.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)benzamide](/img/structure/B12472304.png)
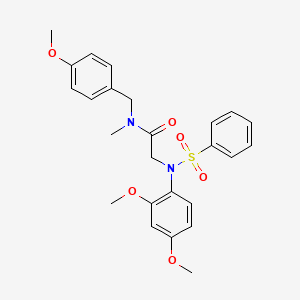
![2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12472318.png)
![3-(4-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B12472319.png)
